4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride
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Overview
Description
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Pentafluorinated Intermediate: The initial step involves the preparation of a pentafluorinated intermediate, such as 4,4,5,5,5-pentafluoro-1-pentanol.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where the pentafluorinated intermediate reacts with an imidazole derivative under basic conditions.
Hydrolysis and Acidification: The resulting product undergoes hydrolysis and subsequent acidification to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Materials Science: Its fluorinated nature can be exploited in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: The imidazole ring is a common motif in biological molecules, making this compound useful in studying enzyme mechanisms and protein interactions.
Chemical Synthesis: It can serve as a building block for synthesizing more complex molecules with specific functional properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the compound’s biological activity. The fluorinated alkyl group can enhance the compound’s lipophilicity and stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A simpler fluorinated alcohol used in various chemical syntheses.
4,4,5,5,5-Pentafluoro-3-hydroxy-1-(phenanthren-3-yl)pent-2-en-1-one: A fluorinated β-diketone used in luminescent materials.
4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione: Another fluorinated β-diketone with applications in materials science.
Uniqueness
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride is unique due to the presence of both a highly fluorinated alkyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O3.ClH/c9-7(10,8(11,12)13)6(18,3-4(16)17)5-14-1-2-15-5;/h1-2,18H,3H2,(H,14,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURZGZPGZGIQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(CC(=O)O)(C(C(F)(F)F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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